3-(quinolin-6-yl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(quinolin-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and oxazole rings endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-6-yl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl oxalyl chloride in the presence of a base can yield the desired oxazole ring, which can then be further functionalized to introduce the quinoline group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic methods can be employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also be considered for large-scale production, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit DNA synthesis by targeting topoisomerases or other critical enzymes involved in cell replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and mefloquine, which are used as antimalarial agents.
Oxazole derivatives: Including various oxazole-based drugs with antimicrobial properties.
Uniqueness
3-(quinolin-6-yl)-1,2-oxazol-5-amine is unique due to the combination of quinoline and oxazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1343977-48-9 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.